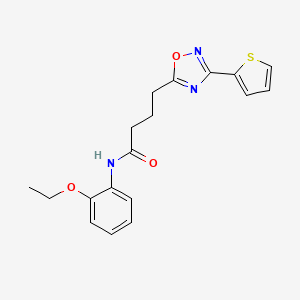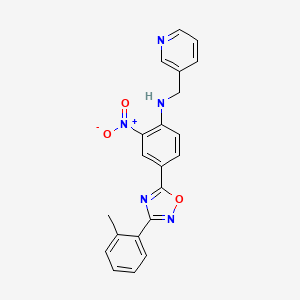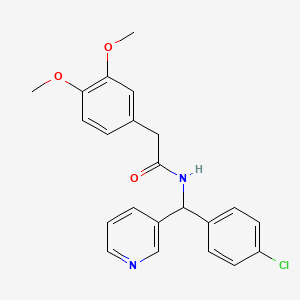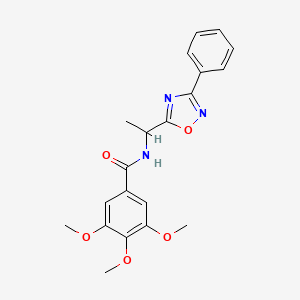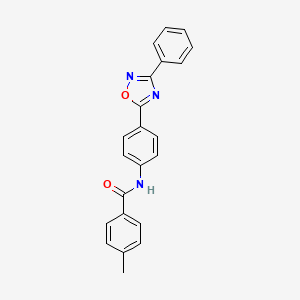
4-methyl-N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is a synthetic compound that has been extensively studied in recent years due to its potential applications in various scientific fields. This compound is commonly referred to as PBDT, and it has been found to possess a range of unique properties that make it an attractive candidate for use in research.
作用機序
The mechanism of action of PBDT is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in various cellular processes. PBDT has been shown to bind to specific sites on these enzymes and proteins, thereby disrupting their function and leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
PBDT has been found to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the modulation of various signaling pathways. PBDT has also been shown to possess anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of using PBDT in lab experiments is its high specificity and selectivity for certain enzymes and proteins. This makes it a useful tool for studying the function of these molecules and for developing new drugs that target them. However, one limitation of PBDT is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are many potential future directions for research involving PBDT. One area of interest is the development of new drug candidates based on the structure of PBDT. Another area of interest is the use of PBDT as a tool for studying protein-protein interactions and for developing new diagnostic assays. Additionally, further research is needed to fully understand the mechanism of action of PBDT and its potential applications in various scientific fields.
合成法
The synthesis of PBDT involves a series of complex chemical reactions that require specialized equipment and expertise. The most common method for synthesizing PBDT involves the reaction of 4-methylbenzoyl chloride with 4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline in the presence of a catalyst. The resulting product is then purified using various techniques, such as chromatography and recrystallization.
科学的研究の応用
PBDT has been extensively studied in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, PBDT has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In biochemistry, PBDT has been used as a tool for studying protein-protein interactions, as well as for the development of new diagnostic assays. In pharmacology, PBDT has been studied for its potential use as a drug delivery system.
特性
IUPAC Name |
4-methyl-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c1-15-7-9-17(10-8-15)21(26)23-19-13-11-18(12-14-19)22-24-20(25-27-22)16-5-3-2-4-6-16/h2-14H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZZCFZGZTVLPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



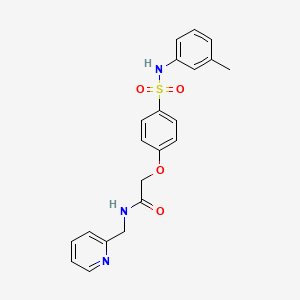

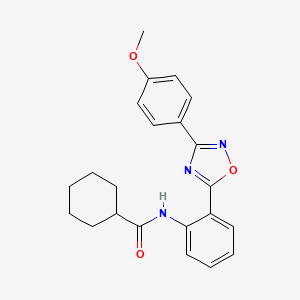
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695111.png)

